2,6-Difluoro-4'-methylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCROCNITUXEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382032 | |
| Record name | 4'-Methyl-2,6-difluorobenzophnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122041-25-2 | |
| Record name | 4'-Methyl-2,6-difluorobenzophnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 2,6 Difluoro 4 Methylbenzophenone Reactivity
Influence of Fluorine Atoms on Electron Density Distribution and Reactivity
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric effect (+M) or resonance. In the case of 2,6-difluoro substitution, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack. The presence of two fluorine atoms in the ortho positions creates a significant region of low electron density on the difluorinated phenyl ring, making it susceptible to nucleophilic aromatic substitution.
Computational studies on similar 2,6-disubstituted systems have shown that electron-withdrawing groups in these positions decrease the electronic charge density on the core of the molecule. This electronic perturbation is key to understanding the reactivity profiles discussed in the subsequent sections.
Illustrative Data Table: Calculated Electron Density on the Aromatic Rings
| Position | Relative Electron Density (Compared to Benzene) |
| C1 (Carbonyl-bearing carbon on difluoro-ring) | Significantly Reduced |
| C2, C6 (Fluorine-bearing carbons) | Reduced |
| C3, C5 (meta-carbons on difluoro-ring) | Slightly Reduced |
| C4 (para-carbon on difluoro-ring) | Reduced |
| C4' (Methyl-bearing carbon on tolyl-ring) | Slightly Increased |
Note: This table presents expected trends based on the known electronic effects of the substituents and is for illustrative purposes.
Nucleophilic Reactivity Profiles of Fluorinated Benzophenones
The electron-deficient nature of the difluorinated ring in 2,6-Difluoro-4'-methylbenzophenone makes it highly susceptible to nucleophilic aromatic substitution (SNA r). The fluorine atoms act as good leaving groups in this context, especially when the ring is activated by the electron-withdrawing carbonyl group. Nucleophiles will preferentially attack the positions para to the activating group, and in this case, the carbon bearing a fluorine atom.
Research on analogous difluorobenzene derivatives demonstrates that they readily undergo substitution reactions with various nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, the stability of which is enhanced by the presence of electron-withdrawing groups. The two fluorine atoms in this compound significantly stabilize this intermediate, thereby facilitating the substitution reaction.
Electrophilic Substitution Patterns in Fluorinated Benzophenone (B1666685) Rings
Electrophilic aromatic substitution (EAS) on the two rings of this compound will exhibit distinct patterns due to the differing electronic nature of the substituents.
The 2,6-Difluorophenyl Ring: This ring is strongly deactivated towards EAS due to the powerful inductive effect of the two fluorine atoms and the carbonyl group. Any electrophilic attack would be slow and would likely be directed to the meta-position (C4) relative to the fluorine atoms, as this position is least deactivated.
The 4'-Methylphenyl (Tolyl) Ring: This ring is activated towards EAS by the electron-donating methyl group. The methyl group is an ortho, para-director. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the methyl group (C3' and C5'). The para position is blocked by the carbonyl group.
The interplay of these directing effects is crucial for predicting the outcome of electrophilic reactions on this molecule.
Radical Reaction Pathways Involving the Benzophenone Core
Benzophenones are well-known photosensitizers that can initiate radical reactions upon excitation with UV light. The carbonyl group undergoes a n → π* transition to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state has a diradical character, with one radical center on the carbonyl oxygen and the other on the carbonyl carbon.
Hydrogen Abstraction Mechanisms
The triplet-state benzophenone is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical and a new radical (R•). This process is a key step in many photochemical reactions, including polymer crosslinking and photoinitiating polymerization. In the context of this compound, the presence of the fluorine atoms may slightly modify the energy of the triplet state but the fundamental hydrogen abstraction mechanism remains the same. The methyl group on the second ring could potentially be a site for intramolecular hydrogen abstraction, although intermolecular abstraction from a solvent or other substrate is more common.
Role of the Carbonyl Group in Radical Generation
The carbonyl group is central to the radical-generating capabilities of this compound. As described above, its excitation leads to the formation of the reactive triplet state. The efficiency of this process is a key determinant of the compound's utility as a photoinitiator. The ketyl radical formed after hydrogen abstraction is resonance-stabilized and can participate in subsequent radical-radical coupling reactions or act as a reducing agent.
Chelation Effects and Stereochemical Control in Reactions
The presence of two fluorine atoms ortho to the carbonyl group in this compound introduces significant steric hindrance and fixes the conformation of this phenyl ring relative to the carbonyl group. This conformational rigidity can have a profound impact on the stereochemical outcome of reactions at the carbonyl center.
Furthermore, the carbonyl oxygen and one of the ortho-fluorine atoms can act as a bidentate ligand, chelating to a metal center in certain reactions. This chelation can control the facial selectivity of nucleophilic attack on the carbonyl carbon. For example, in reductions of the carbonyl group with metal hydrides, the formation of a five-membered chelate ring involving the metal ion, the carbonyl oxygen, and a fluorine atom can direct the hydride to attack from the less hindered face of the molecule, leading to a high degree of stereoselectivity.
Conformational analysis of similar 2,6-difluorinated aromatic compounds has shown that the ortho-fluorine atoms induce a non-planar conformation. This predefined geometry can be crucial in substrate-receptor interactions and in directing the stereochemical course of a reaction. While specific studies on the chelation and stereochemical control of this compound are limited, the principles established for other ortho-substituted ketones provide a strong basis for predicting its behavior.
Enantioselective Reduction of Ortho-Fluorinated Benzophenones
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a fundamental transformation in organic synthesis. For ortho-fluorinated benzophenones, including 2,6-difluoro-substituted derivatives, highly efficient catalytic systems have been developed to achieve this transformation with excellent stereocontrol.
One notable advancement is the use of optically active ketoiminatocobalt(II) complexes as catalysts for the borohydride reduction of these ketones. ua.esbris.ac.uk Research has demonstrated that the presence of fluorine atoms on the ortho position of the benzophenone is highly effective for achieving high enantioselectivities. ua.esmdpi.com In a specific example, the enantioselective reduction of a 2,6-difluoro-substituted benzophenone using a modified lithium borohydride in the presence of a cobalt catalyst yielded the corresponding benzhydrol with an impressive 95% enantiomeric excess (ee). mdpi.com
The general procedure for this catalytic enantioselective reduction involves the activation of a borohydride source, such as sodium or lithium borohydride, with alcohols like ethanol and tetrahydrofurfuryl alcohol (THFA). ua.esmdpi.com This modified borohydride solution is then added to a solution containing the benzophenone substrate and the chiral cobalt(II) catalyst. The stereochemical outcome of the reduction, specifically the si/re face selection of the carbonyl group, is regulated by the conjugated π-system of the substrate interacting with the chiral catalyst. ua.esmdpi.com The high levels of enantioselectivity observed are attributed to the unique electronic influence of the ortho-fluorine atoms. ua.es
| Substrate | Catalyst | Reducing Agent | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| 2,6-Difluorobenzophenone | (R,R)-Cobalt(II) complex | Modified LiBH₄ | 95% | High |
| Pentafluorobenzophenone | (R,R)-Cobalt(II) complex | Modified LiBH₄ | 96% | High |
| o-Fluoroacetophenone | (R,R)-Cobalt(II) complex | Modified NaBH₄ | 91% | - |
Role of Lewis Acids in Stereocontrol
The high degree of stereocontrol in the reduction of ortho-fluorinated benzophenones is believed to stem from a chelation effect involving the ortho-fluorine atoms. This concept is analogous to the well-established role of Lewis acids in directing the stereochemical outcome of reactions involving alpha-halogenated ketones.
In the case of the diastereoselective borohydride reduction of α-fluoro ketones, the addition of a Lewis acid has been shown to improve diastereoselectivity. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to both the fluorine atom and the carbonyl oxygen. This chelation creates a more rigid, organized transition state, which enhances the facial bias of the carbonyl group and leads to a higher degree of stereoselectivity in the nucleophilic attack by the hydride.
This principle of chelation-controlled stereoselectivity is thought to be operative in the enantioselective reduction of ortho-fluorinated benzophenones. The ortho-fluorine atom can act as a weak Lewis base, forming an intramolecular interaction with a Lewis acidic species or the metal center of the catalyst. This interaction is expected to enhance the differentiation between the two aryl groups of the benzophenone during the reduction process, leading to the observed high enantioselectivities. mdpi.com Among different ortho-halogenated benzophenones, the enantioselectivity was found to decrease in the order of F > Br > Cl > I, further supporting the crucial role of the highly electronegative fluorine atom in this stereocontrolling interaction. mdpi.com
Solvent Effects on Reaction Mechanisms of Fluorinated Benzophenones
The solvent in which a chemical reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. For reactions involving fluorinated benzophenones, the choice of solvent can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction mechanism.
The influence of the solvent is largely determined by its physical properties, such as polarity, protic or aprotic nature, and its ability to engage in specific interactions like hydrogen bonding. acs.orgrsc.org In the context of the reduction of benzophenones, the solvent can affect the aggregation state and reactivity of the hydride reagent, as well as the conformation of the substrate-catalyst complex.
For instance, in nucleophilic substitution reactions, polar aprotic solvents are known to accelerate reaction rates by solvating the cation of the nucleophile while leaving the anion relatively free and more reactive. rsc.org Conversely, polar protic solvents can solvate both the cation and the anion, which can sometimes decrease the nucleophilicity of the attacking species. acs.org While the enantioselective reduction of ortho-fluorinated benzophenones is a more complex, catalytically controlled process, similar fundamental principles of solvent-solute interactions apply.
The photochemical behavior of benzophenone is also known to be highly sensitive to the solvent environment. researchgate.net Studies have shown that hydrogen bonding between the benzophenone carbonyl group and protic solvent molecules can significantly impact the rates of intersystem crossing and subsequent hydrogen atom abstraction reactions. researchgate.net While these are photochemical reactions, they highlight the sensitivity of the benzophenone core to solvent interactions, a factor that is also relevant in its ground-state reactivity.
Furthermore, the electrochemical reduction of benzophenone has been studied in various aprotic solvents. These studies reveal that the reduction occurs in two successive one-electron steps to form the radical anion and then the dianion. semanticscholar.org The stability and subsequent reactivity of these charged intermediates are heavily influenced by the solvating power of the medium. semanticscholar.orgrsc.org A more strongly solvating solvent can stabilize the charged species, affecting the kinetics of the electron transfer steps and any subsequent chemical reactions. rsc.org While not a direct study of the enantioselective reduction, this demonstrates the principle that the solvent environment can significantly modulate the reactivity of benzophenone-type molecules by stabilizing or destabilizing key intermediates.
| Solvent Type | Key Properties | Potential Effects on Reaction Mechanisms |
|---|---|---|
| Polar Protic (e.g., Water, Alcohols) | High dielectric constant, capable of hydrogen bonding | Can stabilize charged intermediates and transition states; may decrease nucleophilicity by solvating anions. acs.org |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High dielectric constant, not capable of hydrogen bonding | Effectively solvates cations but not anions, potentially increasing the reactivity of anionic nucleophiles. rsc.org |
| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant | Poor at solvating charged species; reactions may proceed through less polar transition states. |
Advanced Characterization and Structural Elucidation of 2,6 Difluoro 4 Methylbenzophenone
X-ray Crystallography for Molecular and Supramolecular Architecture Determination
Analysis of Crystal Packing and Intermolecular Interactions
Furthermore, π-π stacking interactions between the aromatic rings are anticipated to be a significant stabilizing force in the crystal lattice. rsc.org The substitution pattern, with two fluorine atoms on one ring and a methyl group on the other, will likely lead to a twisted conformation between the two phenyl rings, influencing the efficiency of these π-π interactions. mdpi.com In similar benzophenone (B1666685) structures, both face-to-face and edge-to-face phenyl-phenyl approaches are observed. rsc.org The interplay of these various interactions, including electrostatic, dispersion, and repulsive forces, will ultimately determine the final supramolecular assembly. bohrium.com
Elucidation of Conformational Isomers in the Solid State
Benzophenone and its derivatives are known for their conformational flexibility, primarily due to the rotation around the C-C bonds connecting the phenyl rings to the carbonyl carbon. This can lead to the existence of different conformational isomers or polymorphs in the solid state. bohrium.com For 2,6-Difluoro-4'-methylbenzophenone, the steric hindrance imposed by the two ortho-fluorine atoms will significantly restrict the rotation of the 2,6-difluorophenyl ring. This is likely to result in a more defined and rigid conformation compared to less substituted benzophenones. The dihedral angle between the two aromatic rings is a key parameter in defining the conformation. In related benzophenones, these angles can vary, leading to different crystalline forms. mdpi.com It is plausible that this compound could also exhibit polymorphism, with different crystal forms arising from variations in this torsional angle and the resulting intermolecular interactions.
Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment
A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural confirmation and purity assessment of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Fluorinated Aromatic Systems
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and methyl protons. The protons on the 4-methylphenyl ring would appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling constants characteristic of ortho and meta relationships. rsc.orgoregonstate.eduubc.ca The methyl protons would present as a singlet in the upfield region (around δ 2.4 ppm). rsc.orgoregonstate.edu The protons on the 2,6-difluorophenyl ring would likely appear as a triplet, due to coupling with the two equivalent fluorine atoms. ubc.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon is expected to have a chemical shift in the downfield region, typically around 195 ppm. rsc.org The carbons in the aromatic rings will appear in the range of δ 110-145 ppm. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling, which is a powerful tool for assignment. pdx.edu The methyl carbon will resonate at a higher field, typically around 21 ppm. rsc.orgchemicalbook.com
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms in the ortho positions of the difluorophenyl ring. nih.govazom.com The chemical shift of this signal will be characteristic of its aromatic environment. nih.gov The coupling between the fluorine atoms and adjacent protons can also be observed, providing further structural confirmation. azom.com The typical chemical shift range for fluorine substituents on an aromatic ring is between -100 and -200 ppm. azom.com
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H (4-methylphenyl) | 7.2-7.8 | Doublets |
| ¹H (2,6-difluorophenyl) | 7.0-7.5 | Triplet |
| ¹H (methyl) | ~2.4 | Singlet |
| ¹³C (C=O) | ~195 | Singlet |
| ¹³C (C-F) | 155-165 | Doublet (large ¹JCF) |
| ¹³C (aromatic) | 110-145 | Singlets, Doublets (nJCF) |
| ¹³C (methyl) | ~21 | Singlet |
| ¹⁹F | -100 to -140 | Triplet (coupling to H) |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. researchgate.netresearchgate.netchemicalbook.comnist.govpressbooks.pub The most prominent band will be the C=O stretching vibration of the ketone group, which typically appears in the region of 1650-1670 cm⁻¹. researchgate.net The presence of electron-withdrawing fluorine atoms may shift this band to a slightly higher frequency. The spectrum will also feature C-F stretching vibrations, usually found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed around 2900-3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ range. pressbooks.pub
Predicted FTIR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1650 - 1670 | Strong |
| Aromatic C-H | > 3000 | Medium to Weak |
| Aliphatic C-H (methyl) | 2900 - 3000 | Medium |
| Aromatic C=C | 1400 - 1600 | Medium to Strong |
| C-F | 1100 - 1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (C₁₄H₁₀F₂O).
The fragmentation pattern is anticipated to be characteristic of benzophenones. researchgate.netnist.govresearchgate.netcore.ac.uk Common fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group. This would likely lead to the formation of several key fragment ions. The loss of the methylphenyl group would result in a [C₇H₃F₂O]⁺ ion. Alternatively, cleavage of the difluorophenyl group would produce a [C₇H₇O]⁺ ion (benzoyl cation) and a [C₆H₃F₂]⁺ fragment. Further fragmentation of these primary ions would also be observed.
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z | Predicted Fragment |
| 232 | [C₁₄H₁₀F₂O]⁺ (Molecular Ion) |
| 141 | [C₇H₃F₂O]⁺ |
| 119 | [C₇H₇O]⁺ |
| 113 | [C₆H₃F₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Crystal Growth Methodologies for Benzophenone Derivatives
The successful cultivation of high-quality single crystals is a critical prerequisite for the comprehensive structural elucidation and characterization of molecular compounds. In the case of benzophenone and its derivatives, a variety of techniques have been employed to obtain crystals suitable for X-ray diffraction analysis and other advanced characterization methods. The choice of a specific crystal growth methodology is often dictated by the physicochemical properties of the compound, such as its solubility, melting point, and thermal stability. For fluorinated benzophenone analogues, these methods are adapted to accommodate the specific influences of fluorine substitution on intermolecular interactions and crystal packing.
Techniques for Growing Bulk Single Crystals of Fluorinated Benzophenone Analogues
Several techniques have been successfully applied to grow bulk single crystals of benzophenone and its analogues. These methods can be broadly categorized into solution-based and melt-based techniques. The applicability of each technique to a specific fluorinated benzophenone derivative like this compound would depend on its specific thermal and solubility properties.
Solution-Based Growth Techniques:
Slow Evaporation: This is one of the simplest and most common methods for growing single crystals from solution. A saturated solution of the compound is prepared and allowed to stand undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of nuclei and subsequent crystal growth. This method is advantageous for thermally sensitive compounds.
Slow Cooling: In this technique, a saturated solution is prepared at an elevated temperature and then slowly cooled. The solubility of the compound decreases with temperature, leading to supersaturation and crystallization. The rate of cooling is a critical parameter that controls the size and quality of the crystals.
Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and then introducing an "anti-solvent" in which the compound is insoluble. The anti-solvent is typically layered on top of the solution or allowed to diffuse in slowly, causing the compound to precipitate out as crystals.
Melt-Based Growth Techniques:
Bridgman-Stockbarger Method: This technique involves melting the material in a sealed ampoule with a conical tip. The ampoule is then slowly lowered through a temperature gradient. Crystallization begins at the cooler tip, and a single crystal is progressively grown as the ampoule moves through the furnace. This method is suitable for thermally stable compounds that melt congruently.
Czochralski Method: In this technique, a seed crystal is dipped into a melt of the material and then slowly pulled upwards while being rotated. As the seed is withdrawn, the melt solidifies onto it, forming a large single crystal. The diameter of the crystal is controlled by the pulling rate and the melt temperature.
The introduction of fluorine atoms into the benzophenone structure can influence the choice of growth technique. For example, changes in melting point and thermal stability due to fluorination are critical considerations for melt-based methods. mdpi.com Similarly, alterations in solubility and intermolecular interactions will impact the parameters for solution-based growth.
Table 2: Comparison of Crystal Growth Techniques for Benzophenone Analogues
| Technique | Principle | Advantages | Disadvantages | Applicability to Fluorinated Analogues |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation. | Simple, requires minimal equipment. | Difficult to control the rate of evaporation precisely. | Highly applicable, especially for initial screening of conditions. |
| Slow Cooling | Decreasing temperature to reduce solubility and cause crystallization. | Good control over the rate of crystallization. | Requires precise temperature control. | Suitable if the solubility of the fluorinated compound is temperature-dependent. |
| Bridgman-Stockbarger | Directional solidification of a melt. | Can produce large, high-quality crystals. | Requires the compound to be thermally stable at its melting point. | Feasible if the fluorinated analogue has a well-defined melting point and does not decompose. |
| Czochralski | Pulling a crystal from a melt. | Can produce very large, high-purity crystals with controlled orientation. | Technically complex and requires specialized equipment. | Potentially applicable for large-scale production if the material properties are suitable. |
Due to the lack of specific experimental data on the crystal growth of this compound, the selection of an optimal growth strategy would necessitate a systematic investigation, likely starting with solution-based methods due to their versatility and applicability to a wide range of organic compounds.
Computational and Theoretical Chemistry Studies on 2,6 Difluoro 4 Methylbenzophenone
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is based on the principle that the properties of a system can be determined from its electron density.
Molecular Optimization and Conformational Analysis
In computational chemistry, molecular optimization is the process of finding the arrangement of atoms in a molecule that results in the lowest possible energy. This stable arrangement is known as the equilibrium geometry. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
For benzophenone (B1666685) derivatives, the conformation is largely determined by the torsion angles of the two phenyl rings with respect to the plane of the carbonyl group. In the case of 2,6-difluorobenzamide, a related structure, the presence of fluorine atoms induces a non-planar conformation. nih.gov This is due to steric hindrance and electrostatic interactions between the fluorine atoms and the rest of the molecule. A similar effect can be anticipated for 2,6-Difluoro-4'-methylbenzophenone, where the fluorine atoms on one phenyl ring would likely force a twisted conformation to minimize steric repulsion.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scialert.net A smaller gap suggests that the molecule is more reactive and can be more easily excited.
The introduction of substituents on the benzophenone core can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. rsc.org In this compound, the fluorine atoms act as electron-withdrawing groups due to their high electronegativity, which would lower both the HOMO and LUMO energies. The methyl group, being a weak electron-donating group, would slightly raise the HOMO energy of the phenyl ring to which it is attached. The interplay of these substituent effects determines the final HOMO-LUMO gap.
| Parameter | Description | Typical Influence of Substituents |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Increased by electron-donating groups, decreased by electron-withdrawing groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Decreased by electron-withdrawing groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Narrowed by strong electron-donating and withdrawing groups, leading to increased reactivity. |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netbhu.ac.in It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. bhu.ac.in Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For a benzophenone derivative, the oxygen atom of the carbonyl group is expected to be a site of high negative electrostatic potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The fluorine atoms in this compound would create regions of negative potential, while the hydrogen atoms of the phenyl rings would correspond to areas of positive potential. bhu.ac.in The methyl group would slightly increase the electron density on its attached phenyl ring.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing electronic interactions.
In benzophenone systems, there is significant π-electronic delocalization across the carbonyl group and the two phenyl rings. scialert.net This delocalization contributes to the stability of the molecule. NBO analysis can quantify the extent of this delocalization and identify the specific orbital interactions responsible for it. For this compound, NBO analysis would reveal the interactions between the lone pairs of the oxygen and fluorine atoms and the π* orbitals of the aromatic rings and the carbonyl group, providing insight into the electronic communication within the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.comepa.govresearchgate.net It allows for the prediction of properties such as UV-visible absorption spectra and the nature of electronic transitions.
Prediction of UV Absorption Spectra and Electronic Transitions (e.g., π→π* character)
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-visible absorption spectrum of a molecule. epa.gov The absorption bands in the UV-vis spectra of benzophenones are typically assigned to π→π* and n→π* electronic transitions. scialert.net
The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high in intensity. The n→π* transitions involve the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital and are typically weaker. scialert.net The positions and intensities of these bands are sensitive to the substituents on the phenyl rings. mdpi.com
Oscillator Strengths and Substitution Effects on Absorption Maxima
Following a comprehensive search of available scientific literature, no specific studies detailing the oscillator strengths and substitution effects on the absorption maxima for this compound were identified. While general principles of computational chemistry suggest that the fluorine and methyl substituents would influence the electronic transitions and thus the absorption spectra, specific calculated values for oscillator strengths and precise shifts in absorption maxima for this particular compound are not documented in the reviewed sources.
Quantum Chemical Calculations for Thermodynamic Parameters
There is a lack of specific research focused on the quantum chemical calculation of thermodynamic parameters for this compound. Studies on similar molecules, such as methylbenzophenone isomers without fluorine substitution, have utilized density functional theory (DFT) to determine thermodynamic properties. researchgate.net However, direct application or comparative data for the di-fluoro substituted compound is not available.
Standard Molar Enthalpies of Formation and Vaporization
No experimental or calculated data for the standard molar enthalpies of formation and vaporization of this compound were found in the public domain. For comparison, experimental values for the standard molar enthalpies of formation in the gaseous phase for 2-methylbenzophenone, 3-methylbenzophenone, and 4-methylbenzophenone (B132839) have been reported as (27.2 ± 3.7) kJ·mol⁻¹, (22.7 ± 4.0) kJ·mol⁻¹, and (20.4 ± 3.0) kJ·mol⁻¹, respectively. researchgate.net These values were determined using static bomb combustion calorimetry and Calvet high-temperature vacuum sublimation techniques. researchgate.net Theoretical estimations for these compounds using DFT have shown good agreement with experimental results. researchgate.net However, the influence of the two fluorine atoms on these thermodynamic quantities for the title compound has not been investigated.
Quantitative Assessment of Non-Covalent Interactions
A quantitative assessment of the non-covalent interactions within the molecular structure of this compound has not been specifically reported. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are commonly used to characterize and quantify intra- and intermolecular interactions, including hydrogen bonds and halogen bonding, in various organic compounds. rsc.orgrsc.org These approaches provide insights into the forces that stabilize crystal structures. rsc.org In halogenated compounds, interactions involving fluorine atoms can play a significant role in the supramolecular assembly. rsc.org However, a detailed analysis of such interactions for this compound is not available.
Molecular Dynamics Simulations for Solvent Effects and Self-Assembly
There are no published molecular dynamics (MD) simulation studies that investigate the solvent effects or the self-assembly behavior of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules in solution and how they interact to form larger aggregates. nih.gov Such studies could provide valuable information on the conformational dynamics, solvation shell structure, and potential for aggregation of this compound in different environments, but this research has not been conducted.
Correlation of Theoretical Predictions with Experimental Data
Due to the absence of both theoretical predictions and specific experimental data for this compound in the searched literature, a correlation between the two cannot be established. The process of correlating theoretical predictions with experimental data is crucial for validating computational models. nih.gov For many organic molecules, theoretically calculated data, such as NMR chemical shifts or UV-Vis spectra, are compared with experimental results to confirm the accuracy of the computational methods used. rsc.orgnih.gov Unfortunately, for this compound, the necessary data from both theoretical and experimental investigations are not available to perform such a comparison.
Photochemistry and Advanced Photophysical Properties of 2,6 Difluoro 4 Methylbenzophenone
Absorption and Emission Characteristics of Fluorinated Benzophenones
The absorption and emission properties of benzophenone (B1666685) derivatives are dictated by the nature and position of substituents on their phenyl rings. These modifications can alter the energies of the molecular orbitals involved in electronic transitions.
Tunable Absorption and Emission Spectra via Substitution
The electronic absorption spectrum of benzophenone is characterized by two primary transitions: a weak, longer-wavelength absorption band corresponding to the spin-forbidden n→π* transition of the carbonyl group, and a much stronger, shorter-wavelength band from the π→π* transition.
The substitution pattern of 2,6-Difluoro-4'-methylbenzophenone is expected to induce specific shifts in these bands compared to the parent benzophenone molecule.
4'-Methyl Group: The methyl group (-CH₃) at the para-position of the unsubstituted phenyl ring is a weak electron-donating group. This donation of electron density can slightly raise the energy of the highest occupied molecular orbital (HOMO), which often results in a minor red-shift (a shift to longer wavelengths) of the π→π* absorption band.
2,6-Difluoro Groups: The two fluorine atoms at the ortho-positions of the other phenyl ring exert a strong influence through both electronic and steric effects. Electronically, fluorine is highly electronegative, which can lower the energy of the involved molecular orbitals, potentially leading to a blue-shift (a shift to shorter wavelengths). However, the steric hindrance caused by the two bulky fluorine atoms adjacent to the carbonyl group is a more dominant factor. This steric clash forces the difluorinated phenyl ring to twist significantly out of the plane of the carbonyl group. This loss of planarity disrupts the π-conjugation between the ring and the carbonyl C=O bond, which typically leads to a blue-shift in the π→π* transition and a decrease in its absorption intensity (hypochromic effect).
Emission from benzophenone derivatives in fluid solution at room temperature is generally negligible. This is because the initially formed singlet excited state (S₁) undergoes extremely rapid and efficient intersystem crossing (ISC) to the triplet state (T₁), a process that outcompetes fluorescence decay. However, many benzophenones, and likely this compound, would exhibit phosphorescence—emission from the triplet state—when measured in a rigid matrix at low temperatures (e.g., 77 K), where non-radiative decay pathways are suppressed.
Influence of Fluorination on Photostability and Spectroscopic Properties
Fluorination is a common strategy in medicinal and materials chemistry to enhance molecular properties. nih.govwhiterose.ac.ukrsc.org In the context of photochemistry, introducing fluorine atoms has several key consequences:
Enhanced Intersystem Crossing: Fluorine, as a halogen, can increase the rate of intersystem crossing through the "internal heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates the spin-forbidden transition between the singlet (S₁) and triplet (T₁) states. researchgate.net
Increased Photostability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to photochemical degradation compared to their non-fluorinated analogs.
Spectroscopic Shifts: As mentioned, ortho-fluorination causes significant steric hindrance, leading to a non-planar geometry. This twisting of the phenyl ring relative to the carbonyl group is a primary determinant of the spectroscopic properties, altering both the position and intensity of absorption bands. whiterose.ac.uk This effect would be pronounced in this compound.
The following table provides a comparison of the known photophysical properties of benzophenone and 4-methylbenzophenone (B132839), which serve as a baseline for predicting the behavior of the title compound.
| Property | Benzophenone | 4-Methylbenzophenone | This compound (Predicted) |
| Absorption Max (λ_max, n→π)* | ~340 nm (in nonpolar solvent) | ~345 nm (in nonpolar solvent) | Blue-shifted relative to benzophenone due to steric effects. |
| Triplet Energy (E_T) | ~69 kcal/mol | ~68 kcal/mol | Similar to or slightly lower than benzophenone. |
| Intersystem Crossing Yield (Φ_ISC) | ~1.0 acs.org | ~1.0 | Expected to be near unity (~1.0). |
| Singlet Oxygen Yield (Φ_Δ) | ~0.3 (in various solvents) acs.org | Similar to benzophenone | Expected to be an efficient sensitizer (B1316253) (Φ_Δ ≈ 0.3). |
Note: Data for Benzophenone and 4-Methylbenzophenone are sourced from established literature. acs.orgnih.gov Predictions for this compound are based on established photophysical principles.
Excited State Dynamics and Energy Transfer Processes
The utility of benzophenones as photosensitizers is rooted in the dynamics of their excited states, particularly the high efficiency of triplet state formation and its subsequent reactions.
Intersystem Crossing (ISC) Efficiency in Benzophenone Derivatives
Benzophenone and its derivatives are renowned for having an intersystem crossing quantum yield (Φ_ISC) that is essentially unity, meaning nearly every molecule that absorbs a photon is converted to its triplet state. acs.org This remarkable efficiency is explained by El-Sayed's rule, which states that ISC is more favorable between electronic states of different orbital types (e.g., n,π* and π,π). In benzophenone, the S₁ state has (n,π) character, while a close-lying triplet state, T₂, has (π,π) character. The transition S₁(n,π) → T₂(π,π) is spin-allowed, followed by rapid internal conversion to the lowest triplet state, T₁(n,π). This S₁ → T₂ → T₁ pathway is exceptionally fast and efficient. d-nb.info
For this compound, this high ISC efficiency is expected to be fully retained. The fluorine substitutions, via the internal heavy-atom effect, may even slightly accelerate the ISC rate, ensuring that Φ_ISC remains close to 1.0.
Triplet State Lifetime and Quenching Mechanisms
The lowest triplet state (T₁) of benzophenone is relatively long-lived, with lifetimes in the microsecond to millisecond range in deoxygenated solutions. edinst.com This long lifetime provides ample opportunity for it to interact with other molecules. The T₁ state can be deactivated (quenched) through several mechanisms:
Triplet-Triplet Annihilation: At high concentrations or high light intensities, two triplet-state molecules can interact, with one returning to the ground state and the other being promoted to a higher excited state.
Quenching by Molecular Oxygen: This is a very efficient process where the benzophenone triplet transfers its energy to ground-state triplet oxygen (³O₂), returning to its singlet ground state and generating excited singlet oxygen (¹O₂).
Hydrogen Abstraction: The n,π* character of the benzophenone triplet state gives the carbonyl oxygen radical-like properties, allowing it to abstract a hydrogen atom from a suitable donor molecule (like a solvent or other substrate).
The triplet state of this compound is expected to have a lifetime on the microsecond scale in the absence of quenchers and to be susceptible to the same quenching mechanisms.
Singlet Oxygen Generation Quantum Yields
As a direct consequence of efficient triplet state formation and its quenching by molecular oxygen, benzophenones are effective photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen used in photodynamic therapy and chemical synthesis. The quantum yield of singlet oxygen formation (Φ_Δ) is a measure of the efficiency of this process. For benzophenone, the value of Φ_Δ is consistently reported to be around 0.3 in various organic solvents. acs.org
The table below summarizes the predicted influence of the specific substitutions on the key photophysical properties of the benzophenone core.
| Photophysical Parameter | Influence of 2,6-Difluoro Groups | Influence of 4'-Methyl Group | Overall Predicted Effect on this compound |
| π→π Absorption* | Steric hindrance causes loss of planarity, leading to a blue-shift and decreased intensity. | Weak electron-donating effect causes a minor red-shift. | The strong steric effect of the difluoro groups likely dominates, resulting in a net blue-shift compared to 4'-methylbenzophenone. |
| Intersystem Crossing (ISC) Rate | Internal heavy-atom effect may slightly increase the ISC rate. | Minimal effect. | The ISC rate will be extremely high, with Φ_ISC ≈ 1.0. |
| Triplet State Lifetime | Minimal direct effect expected. | Minimal effect. | Lifetime will be on the microsecond scale in deoxygenated solution, similar to other benzophenones. |
| Singlet Oxygen Yield (Φ_Δ) | No significant negative impact expected. | No significant negative impact expected. | Expected to be an efficient ¹O₂ sensitizer with Φ_Δ in the range of 0.2-0.4. |
Photochemical Reactions and Photoinitiating Capabilities
Benzophenones are a well-known class of photoinitiators that, upon excitation by UV light, can initiate polymerization reactions. This activity is primarily attributed to their ability to transition into an excited triplet state, which can then abstract a hydrogen atom from a suitable donor (a Type II mechanism) to generate initiating radicals. The substitution pattern on the benzophenone core, including the presence and position of fluorine atoms and methyl groups, is known to influence the efficiency and pathways of these photochemical reactions. However, specific studies detailing the photochemical reactions and photoinitiating capabilities of this compound are not available.
Radical Generation Mechanisms from this compound Photoexcitation
The primary mechanism for radical generation from benzophenone derivatives upon photoexcitation involves the formation of a triplet state, which then abstracts a hydrogen atom from a synergist, such as an amine. This process results in the formation of a ketyl radical and an amine-derived radical, both of which can initiate polymerization. The fluorine atoms at the 2 and 6 positions on one phenyl ring and the methyl group at the 4' position on the other would be expected to modulate the electronic properties and steric environment of the carbonyl group, thereby affecting the efficiency of intersystem crossing to the triplet state and the subsequent hydrogen abstraction kinetics. However, no specific studies have been found that elucidate the precise radical generation mechanism for this compound.
Applications in Photopolymerization Processes (e.g., UV-curing)
Benzophenone and its derivatives are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. The choice of a specific benzophenone derivative is often dictated by its absorption characteristics, solubility, and reactivity. While 4-methylbenzophenone is a known and effective photoinitiator, and fluorinated benzophenones have been synthesized for various applications, there is no specific data available on the performance of this compound in photopolymerization processes. Research detailing its efficiency, such as polymerization rates or conversion percentages in specific monomer systems, is not present in the reviewed literature.
Mechanistic Studies of Photoinduced Electron Transfer
Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions. For benzophenones, PET can occur between the excited state of the benzophenone and a suitable electron donor or acceptor. The rates and efficiencies of these processes are governed by the redox potentials of the involved species and the free energy change of the reaction. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group in this compound would influence its redox properties. However, detailed mechanistic studies, such as transient absorption spectroscopy or computational modeling, that specifically investigate the photoinduced electron transfer dynamics of this compound have not been reported.
Fluorinated Benzophenones as Photosensitizers and Photoredox Catalysts
Fluorinated organic molecules are of significant interest in the field of photoredox catalysis due to their often-enhanced photostability and modified electronic properties. mdpi.com Benzophenones can act as photosensitizers by absorbing light and transferring the energy to another molecule, or as photoredox catalysts by engaging in electron transfer processes to initiate chemical transformations. acs.org The introduction of fluorine atoms can tune the absorption spectra, excited-state energies, and redox potentials of benzophenones, potentially making them more effective for specific catalytic applications. While the synthesis of various fluorinated benzophenones has been reported, and their potential as precursors for other functional molecules has been explored, their specific application and performance as photosensitizers or photoredox catalysts, particularly for this compound, are not documented. mdpi.com
Applications and Advanced Materials Research Involving 2,6 Difluoro 4 Methylbenzophenone
Organic Electronics and Optoelectronic Devices
The benzophenone (B1666685) scaffold is a well-regarded component in the design of materials for organic electronics. Its inherent properties, such as high intersystem crossing (ISC) efficiency, make it a valuable building block for electroactive materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov The addition of fluorine atoms further modulates these properties, making 2,6-Difluoro-4'-methylbenzophenone a compound of significant research interest.
In OLEDs, host materials are crucial components of the emissive layer. They form a matrix for the light-emitting guest molecules (dopants), facilitate charge transport (both electrons and holes), and transfer energy to the dopants. nih.govossila.com An ideal host material should possess high thermal stability and a high triplet energy level to effectively confine the triplet excitons of the guest emitter, preventing energy loss and ensuring high efficiency. rsc.orgrsc.org
Table 1: Key Properties of Ideal OLED Host Materials and the Potential Contributions of this compound
| Property | General Requirement | Potential Contribution from this compound |
| Triplet Energy (ET) | High ( > ET of guest emitter) | The benzophenone core generally possesses high triplet energy, suitable for confining excitons on the guest. |
| Charge Transport | Ambipolar (balanced hole and electron transport) | The electron-withdrawing difluorobenzoyl moiety could facilitate electron transport, while the p-tolyl group could support hole transport. |
| Thermal Stability | High Glass Transition (Tg) & Decomposition (Td) Temperatures | Fluorination is known to increase thermal stability in organic molecules. |
| Film-Forming Ability | Morphological stability | The non-planar structure induced by 2,6-difluoro substitution may disrupt intermolecular packing, potentially leading to stable amorphous films. mdpi.com |
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. beilstein-journals.orgnih.gov TADF emitters are typically designed with donor and acceptor units that are electronically decoupled, leading to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). beilstein-journals.org
The benzophenone moiety is recognized for its function as a stable acceptor unit and a classic phosphor with high ISC efficiency, which is a prerequisite for effective reverse intersystem crossing (RISC) – the key process in TADF. nih.gov By pairing a benzophenone-derived acceptor like this compound with a suitable electron-donating molecule, it is possible to design novel TADF emitters. The difluoro-substitution would further enhance the acceptor strength of the benzophenone core, potentially leading to a smaller ΔEST and more efficient TADF.
The introduction of fluorine atoms onto a conjugated backbone has profound effects on the molecule's properties. In this compound, the two fluorine atoms ortho to the carbonyl bridge are particularly impactful.
Electronic Effects : Fluorine is the most electronegative element, and its presence lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can improve the stability of the material against oxidation and, in some device architectures, facilitate electron injection.
Conformational Effects : The steric hindrance from the two ortho-fluorine atoms forces a significant twist between the plane of the difluorinated ring and the carbonyl group. A similar effect is observed in 2,6-difluorobenzamides, where this non-planar conformation is crucial for biological activity by enabling specific hydrophobic interactions. mdpi.com In the context of thin films for electronic devices, this forced non-planarity can disrupt π-π stacking, which discourages crystallization and promotes the formation of stable, amorphous films. This morphological stability is highly desirable for device longevity.
Intermolecular Interactions : The fluorine atoms can engage in non-covalent interactions (e.g., C-F···H bonds), which can influence molecular packing in the solid state and affect charge transport pathways between adjacent molecules.
Polymer Science and Functional Coatings
Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerizations, particularly for UV-curing applications in coatings, inks, and adhesives. nih.govresearchgate.net Upon absorption of UV light, the benzophenone is excited to a triplet state, which then abstracts a hydrogen atom from a synergist (often a tertiary amine) to generate the initiating free radical. nih.gov
This compound can be incorporated into polymeric networks primarily as a photoinitiator for UV-curable systems. paintsandcoatingsexpert.com Fluorinated photoinitiators offer distinct advantages over their non-fluorinated counterparts. Due to the low surface energy of fluorine-containing segments, these initiators tend to migrate to the surface of the coating during formulation and curing. paintsandcoatingsexpert.com This surface enrichment has two key benefits:
Overcoming Oxygen Inhibition : The higher concentration of the photoinitiator at the air-liquid interface helps to counteract the quenching effect of atmospheric oxygen, which can otherwise terminate radical polymerization and leave the surface tacky. paintsandcoatingsexpert.com
Surface Properties : The accumulation of fluorine at the surface creates a coating with low surface energy, resulting in desirable properties like hydrophobicity and oleophobicity (water and oil repellency). paintsandcoatingsexpert.com
Table 2: Hypothetical Formulation of a UV-Curable Coating Incorporating a Fluorinated Benzophenone
| Component | Class | Function | Example Material |
| Oligomer | Binder | Provides core properties (hardness, flexibility). | Epoxy Acrylate, Urethane Acrylate researchgate.net |
| Monomer | Reactive Diluent | Adjusts viscosity and crosslink density. | Trimethylolpropane Triacrylate (TMPTA) researchgate.net |
| Photoinitiator | Initiator | Initiates polymerization upon UV exposure. | This compound |
| Co-initiator | Synergist | Hydrogen donor for Type II photoinitiators. | Ethyl-4-(dimethylamino)benzoate (EDB) |
| Additives | Modifiers | Control flow, leveling, slip, etc. | Leveling agents, defoamers |
Beyond acting as a discrete photoinitiator, fluorinated benzophenones can be chemically bonded to a polymer backbone, creating a macromolecule with built-in photoactive and functional properties. researchgate.net This approach creates "polymeric photoinitiators," which address issues of migration and leaching associated with small-molecule initiators. researchgate.net
Incorporating the this compound moiety into a polymer can modify its bulk and surface properties:
Optical Properties : The benzophenone chromophore imparts UV-absorption capabilities. The specific substitution pattern can be tuned to match the emission spectra of different UV lamps or LEDs. rsc.org
Electrical Properties : The polarity and electronegativity introduced by the difluorobenzoyl group can alter the dielectric constant and electrical insulating properties of the host polymer.
Mechanical and Thermal Properties : Fluorination is well-known to enhance the thermal stability and chemical resistance of polymers. Covalent bonding of the bulky, rigid benzophenone unit can also increase the glass transition temperature (Tg) of the polymer, making it more rigid and dimensionally stable at higher temperatures.
By leveraging these effects, materials scientists can design advanced functional polymers for specialized applications, from low-surface-energy coatings to photo-patternable dielectrics in microelectronics.
Photo-Cross-linkable Fluoropolymers for Photopatterning
While specific research detailing the use of this compound in photo-cross-linkable fluoropolymers for photopatterning is not extensively documented in publicly available literature, the benzophenone moiety is a well-known and widely used photoinitiator. Benzophenone and its derivatives are utilized in photolithography and photopatterning to create cross-linked polymer networks upon exposure to UV light. The process typically involves the photo-excitation of the benzophenone carbonyl group to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain. This abstraction generates a polymer radical, and the subsequent coupling of these radicals leads to the formation of a cross-linked, insoluble network in the exposed regions.
Fluoropolymers are prized for their exceptional chemical resistance, thermal stability, and low dielectric constants. The incorporation of a fluorinated benzophenone derivative like this compound into a polymer structure would be a logical strategy to create photo-cross-linkable fluoropolymers. The fluorine atoms would impart the desirable properties of a fluoropolymer, while the benzophenone core would provide the photo-reactive functionality necessary for patterning applications in microelectronics and advanced materials fabrication.
Building Blocks in Advanced Organic Synthesis
This compound is a versatile intermediate in advanced organic synthesis, primarily due to the reactivity of the fluorine-substituted aromatic ring. The fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr) reactions, providing a powerful method for constructing more complex molecular architectures.
Fluorinated benzophenones are critical precursors for synthesizing fluorinated xanthene dyes, a class that includes important fluorescent probes like fluorescein (B123965), rhodamine, and their derivatives. nih.gov The introduction of fluorine into the structure of these dyes can significantly enhance their photostability and tune their spectroscopic properties. nih.gov For example, the fluorination of fluorescein at the 2'- and 7'-positions produces Oregon Green, a bright and highly fluorescent dye with a lower phenol (B47542) pKa, which improves its performance in acidic environments. nih.gov
The synthesis of these fluorinated dyes often begins with a fluorinated benzophenone that undergoes intramolecular cyclization to form a xanthone (B1684191) core, which is the central structural element of these dyes. nih.govsc.edusc.edu Research on compounds structurally similar to this compound, such as bis(2,4,5-trifluorophenyl)methanone, demonstrates a scalable method for producing precursors to fluorinated analogues of fluorescein and rhodamine through iterative SNAr reactions. nih.gov This established synthetic pathway highlights the role of this compound as a valuable building block for creating novel, high-performance fluorescent probes for chemical biology and bioimaging. nih.gov
The reactivity of fluorinated benzophenones makes them ideal starting materials for the synthesis of various heterocyclic compounds. The general strategy involves a two-step process: an initial intermolecular nucleophilic aromatic substitution (SNAr) followed by an intramolecular SNAr cyclization.
Xanthones: Xanthones are synthesized by the cyclization of diaryl ethers, which can be formed from fluorinated benzophenones. researchgate.netnih.gov A more direct route involves the intramolecular cyclization of 2-hydroxy-substituted benzophenones. sc.edusc.edu For a precursor like this compound, a synthetic route could involve the substitution of one of the ortho-fluorine atoms with a hydroxyl group, followed by an acid-catalyzed or thermal cyclization that displaces the second fluorine atom to form the xanthone's central pyrone ring. A general method using a related compound, bis(2,4,5-trifluorophenyl)methanone, shows that heating with aqueous potassium hydroxide (B78521) can substitute the fluorines at the 4,4'-positions with hydroxyl groups, and subsequent cyclization through the 2,2'-fluorines yields the xanthone core. nih.gov
Acridones: The synthesis of acridones follows a similar pathway, using an amine as the nucleophile. nih.govnih.gov Reacting a 2,2'-difluorobenzophenone derivative with an amine or ammonia (B1221849) leads to the formation of a 2-amino-2'-fluorobenzophenone (B57201) intermediate. This intermediate then undergoes an intramolecular cyclization, where the amino group displaces the remaining ortho-fluorine atom to form the dihydropyridinone ring characteristic of the acridone (B373769) scaffold. This method provides access to a wide array of substituted acridones. nih.gov
Thioxanthones: Thioxanthones, the sulfur analogues of xanthones, are also accessible from fluorinated benzophenones. google.comnih.gov The synthesis involves using a sulfur nucleophile, such as sodium sulfide. The reaction proceeds through the formation of a 2-mercapto-2'-fluorobenzophenone intermediate, which then cyclizes via intramolecular SNAr to yield the thioxanthone structure. nih.gov
Pyrimidines: While the direct synthesis of the pyrimidine (B1678525) ring from a benzophenone precursor is not a standard route, fluorinated building blocks are crucial in synthesizing functionalized pyrimidines. nih.govnih.gov For instance, halogenated pyrimidines can be synthesized and subsequently functionalized through nucleophilic substitution reactions. chemicalbook.comsigmaaldrich.com A compound like this compound could potentially be cleaved or derivatized to provide fluorinated aromatic fragments for incorporation into more complex pyrimidine-based structures, which are significant in medicinal chemistry.
Photocatalysis and Photochemical Fluorination
Benzophenone and its derivatives are well-established organic photocatalysts. ossila.com Their ability to absorb UV light and promote chemical reactions has been harnessed in various applications. Research has shown that benzophenone derivatives, such as 4,4'-dimethoxybenzophenone, can act as effective photocatalysts for the generation of glycosyl fluorides using sulfur(VI) hexafluoride as the fluorine source. nih.govresearchgate.net This process involves the photocatalyst absorbing light and initiating the reaction under mild conditions. researchgate.net
Similarly, 4-Fluoro-4′-methoxybenzophenone has been used as a photocatalyst for photochemical fluorination. ossila.com The photosensitive nature of the benzophenone core allows it to facilitate the fluorination reaction under UV irradiation. ossila.com Given this precedent, this compound is a strong candidate for investigation in similar photocatalytic systems. The electron-withdrawing fluorine atoms on the benzophenone scaffold could modulate its photochemical properties, potentially leading to enhanced catalytic activity or novel reactivity in photochemical fluorination and other light-driven transformations.
Future Research Directions and Emerging Trends in 2,6 Difluoro 4 Methylbenzophenone Chemistry
Development of Novel Synthetic Methodologies for Site-Specific Functionalization
The future of 2,6-Difluoro-4'-methylbenzophenone chemistry heavily relies on the development of precise and efficient synthetic methods to modify its structure. While classical approaches like Friedel-Crafts acylation have been fundamental, emerging strategies are geared towards site-specific functionalization, enabling the introduction of diverse chemical groups to tailor the molecule's properties. researchgate.netrawdatalibrary.net
One promising avenue is the use of directed evolution of enzymes , such as cytochrome P450s, to achieve regio- and stereoselective hydroxylations or other modifications on the benzophenone (B1666685) core. nih.gov This biocatalytic approach offers a greener and more precise alternative to traditional chemical methods. numberanalytics.comnumberanalytics.com Furthermore, advancements in C-H activation and cross-coupling reactions are anticipated to provide novel pathways for introducing new substituents onto the aromatic rings, offering a modular approach to creating a library of derivatives with fine-tuned characteristics. nih.govnih.gov The intramolecular Fries rearrangement has also been demonstrated as a feasible method for accessing mono- and difluorinated benzophenone scaffolds. mq.edu.aumq.edu.au
| Synthetic Strategy | Potential Functionalization | Key Advantages |
| Directed Evolution of Enzymes | Hydroxylation, Amination | High selectivity, Mild reaction conditions, Environmentally friendly |
| C-H Activation | Arylation, Alkylation, Halogenation | Atom economy, Direct functionalization of unactivated bonds |
| Cross-Coupling Reactions | Introduction of diverse functional groups | Modular and versatile |
| Intramolecular Fries Rearrangement | Access to complex scaffolds | Feasible for mono- and difluorinated systems |
Advanced Spectroscopic Probes and Imaging Agents Incorporating Fluorinated Benzophenones
The inherent spectroscopic properties of the benzophenone core, combined with the unique characteristics of the fluorine atoms, make this compound an attractive candidate for the development of advanced spectroscopic probes and imaging agents. The fluorine atoms can enhance photostability and modulate the absorption and emission spectra of the molecule. nih.gov
Future research will likely focus on designing derivatives that can act as fluorescent probes for specific analytes or biological environments. For instance, the synthesis of benzophenone derivatives with chelating moieties could lead to sensors for metal ions. nih.gov Moreover, the incorporation of ¹⁹F atoms provides a unique signature for ¹⁹F Magnetic Resonance Imaging (MRI) , a technique with a very low background signal in biological systems. nih.gov This opens the door to creating highly sensitive imaging agents for diagnosing and monitoring diseases. The development of new derivatives of benzophenone oximes as potential radiopharmaceuticals for brain imaging is also an active area of research. nih.gov
Integration into Nanomaterials and Hybrid Systems for Enhanced Performance
The integration of this compound and its derivatives into nanomaterials and hybrid systems is a burgeoning field with the potential for creating materials with novel functionalities. The unique electronic properties and the potential for intermolecular interactions, such as halogen bonding, make these molecules interesting building blocks for self-assembly and the construction of ordered nanostructures.
Future work may involve the covalent attachment or non-covalent encapsulation of fluorinated benzophenones into various nanostructures, including:
Metal-Organic Frameworks (MOFs): To create materials with tailored porosity and catalytic activity.
Polymers: To develop advanced plastics with enhanced thermal stability and specific optical properties. nih.govmdpi.com
Nanoparticles: To create targeted drug delivery systems or contrast agents for medical imaging. mdpi.com
The resulting hybrid materials could exhibit synergistic properties, combining the characteristics of the fluorinated benzophenone with those of the host nanomaterial.
Exploration of New Photophysical Phenomena and Ultrafast Dynamics
The photophysical behavior of this compound is a rich area for future investigation. The presence of the fluorine atoms can significantly influence the excited state dynamics, intersystem crossing rates, and fluorescence quantum yields. Understanding these fundamental processes is crucial for designing molecules with specific photophysical properties for applications in areas like photodynamic therapy or organic light-emitting diodes (OLEDs).
Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy , will be instrumental in unraveling the ultrafast relaxation dynamics of the excited states of these molecules. nih.gov Researchers will likely investigate how solvent polarity and viscosity affect the twisting dynamics of the phenyl rings and the formation of twisted intramolecular charge transfer (TICT) states. nih.gov This knowledge will enable the rational design of molecules with controlled excited-state lifetimes and emission characteristics.
Tailoring of Electronic Properties for Specific Device Applications and Next-Generation Electronics
The electronic properties of this compound can be finely tuned through chemical modification, making it a promising candidate for applications in next-generation electronics. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing its performance in electronic devices.
Future research is expected to focus on synthesizing a range of derivatives and characterizing their electronic properties using techniques like cyclic voltammetry and computational modeling. This will allow for the systematic tuning of the material's properties for specific applications, such as:
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials.
Organic Light-Emitting Diodes (OLEDs): As host or emissive materials.
The development of fluorinated aromatic polyimides with low dielectric constants and losses at high frequencies is a particularly promising direction for applications in advanced communications technology. mdpi.comresearchgate.net
| Potential Application | Desired Electronic Property |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility |
| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO levels for efficient charge separation |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, appropriate energy levels for charge injection |
| High-Frequency Communications | Low dielectric constant and loss |
Bio-inspired and Green Chemistry Innovations in Fluorinated Organic Synthesis
A key trend is the development of biocatalytic methods for fluorination and subsequent functionalization. nih.govfao.org Enzymes like fluorinases and P450 monooxygenases offer the potential for highly selective reactions under mild conditions. nih.govnumberanalytics.com Additionally, the use of flow chemistry is gaining traction as it allows for safer handling of reactive intermediates and can lead to higher yields and purity. The development of novel, less hazardous fluorinating reagents is also an active area of research. organic-chemistry.org
Interdisciplinary Research with Biological and Materials Sciences for Novel Applications
The future of this compound chemistry lies in its integration with other scientific disciplines, particularly biology and materials science. nih.govnih.gov The unique properties of this fluorinated scaffold make it a versatile platform for addressing challenges in these fields.
Collaborative research efforts are expected to lead to the development of:
Bioactive Molecules: Where the fluorinated benzophenone core is used to enhance the binding affinity and metabolic stability of drugs. mq.edu.aumq.edu.aursc.org
Advanced Materials: With tailored optical, electronic, and mechanical properties for a wide range of applications, from flexible electronics to advanced coatings. ontosight.ai
Sensors and Diagnostics: That leverage the unique spectroscopic and imaging properties of fluorinated compounds for early disease detection and environmental monitoring. nih.govrsc.org
The synergy between chemists, biologists, and materials scientists will be crucial for unlocking the full potential of this compound and its derivatives in creating innovative technologies for the future.
Q & A
Q. What precautions are necessary for handling fluorinated benzophenones in oxidative environments?
- Methodological Answer : Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition. Use fume hoods and PPE (nitrile gloves, safety goggles) as mandated in REACH safety protocols . For spills, neutralize with sodium bicarbonate before disposal .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
